![molecular formula C11H17NO B2493344 (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 1212078-33-5](/img/structure/B2493344.png)
(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of chloral with substituted anilines, leading to a variety of products depending on the amine type and reaction conditions. One study described the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with amines, showcasing the complex interplay of reactants in generating the desired product (Issac & Tierney, 1996).
Molecular Structure Analysis
High-resolution magnetic resonance spectra and ab initio calculations provide insight into the conformation of the products from these reactions. These analytical techniques offer a deep understanding of the molecular structure and the electronic environment of the synthesized compounds (Issac & Tierney, 1996).
Chemical Reactions and Properties
Transition-metal-catalyzed reductive amination employing hydrogen illustrates the importance of catalysts in the production of amines, highlighting the reaction's efficiency in forming primary, secondary, and tertiary alkyl amines (Irrgang & Kempe, 2020). This process underscores the compound's reactivity and potential for diverse chemical transformations.
Physical Properties Analysis
Although specific studies on the physical properties of "(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine" were not directly found, the physical properties of organic compounds like it can generally be inferred through spectroscopic analyses and theoretical calculations, providing valuable information on melting points, boiling points, solubility, and stability.
Chemical Properties Analysis
The chemical properties of aromatic amines, including reactivity patterns and mechanisms of action, have been extensively studied. Research into aromatic amine carcinogenesis reveals a complex bioactivation process, offering insights into the chemical properties and reactivity of such compounds (Wang et al., 2019). These findings help elucidate the behavior of "(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine" in biological systems and its potential interactions.
Applications De Recherche Scientifique
Polymer Modification
Amine compounds, including aromatic amines similar to (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine, have been used for the functional modification of poly vinyl alcohol/acrylic acid hydrogels. These modifications have improved the thermal stability and antibacterial activities of the polymers, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Organic Synthesis
Such amine compounds have been utilized in the synthesis of new chiral and achiral imines and bisimines, derived from various aldehydes and amines. These compounds have been used to determine complexation stability constants with metals like Cu(II), indicating their relevance in chemical synthesis and analysis (Pařík & Chlupatý, 2014).
Photochemistry Research
In photochemistry, similar aromatic amines have been studied for their roles in photoreduction processes. Investigations into the photoreduction of benzophenone by diphenylamine linked by spacers have provided insights into the mechanisms of hydrogen abstraction and electron transfer interactions in photochemical reactions (Miyasaki et al., 1992).
Green Chemistry
Amines resembling (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine have been used in the green synthesis of polysubstituted pyrrole derivatives. These derivatives are synthesized using environmentally friendly methods, highlighting the compound's potential in sustainable chemistry practices (Kumar et al., 2017).
Photoinitiator Development
These amines have been involved in the synthesis of silicon-containing photoinitiators. The synthesized photoinitiators displayed high efficiency and activity, indicating their usefulness in UV-curable systems in industrial applications (Kolar et al., 1994).
Ligand Complexes in Water
Water-soluble amine phenols, similar to the compound , have been prepared and used to form complexes with metals like aluminum(III), gallium(III), and indium(III). These complexes have varied stability and have potential applications in coordination chemistry (Caravan & Orvig, 1997).
Propriétés
IUPAC Name |
(1S)-1-(4-propan-2-yloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLPHPPYMUBDRB-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine | |
CAS RN |
1212078-33-5 |
Source


|
| Record name | (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

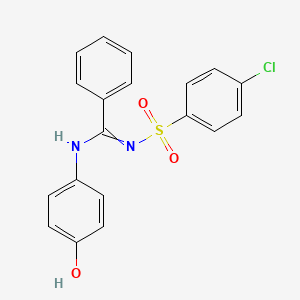
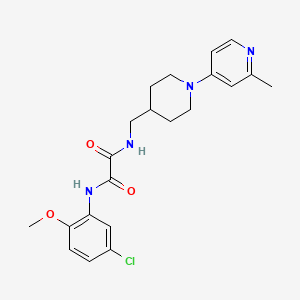
![1-[3-[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2493266.png)
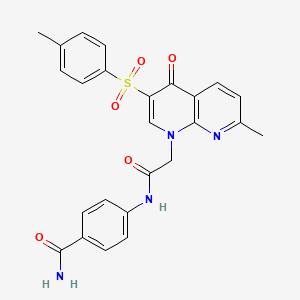
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide](/img/structure/B2493269.png)

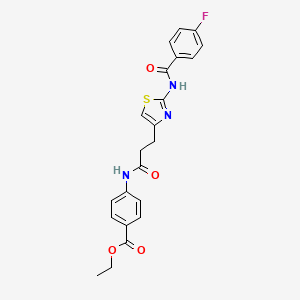
![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2493274.png)

![2-(4-fluorophenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2493278.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-fluorobenzenesulfonamide](/img/structure/B2493279.png)
![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)
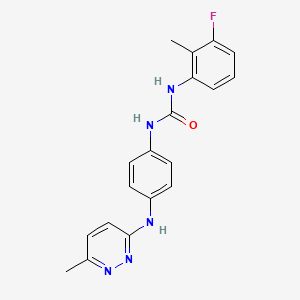
![N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2493283.png)